molecular formula C11H18F3N3O3 B1492733 Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate CAS No. 2098147-20-5

Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate

Cat. No. B1492733
M. Wt: 297.27 g/mol
InChI Key: ICTUDTNFCFYPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate, also known as AZT-3-MPA, is a synthetic compound that has been developed for use in scientific research. It is a derivative of the azetidine ring system and is a member of the piperazine family. AZT-3-MPA is a white, crystalline, odorless solid that is soluble in water and ethanol. It has a molecular weight of 462.5 g/mol and a melting point of 115-117°C.

Scientific Research Applications

Enzyme Resolution and Inhibitor Synthesis

A convergent synthesis of a potent human leukocyte elastase inhibitor, achieved via chiral synthesis of key intermediates, utilized enzyme resolution of beta-lactam esters. This process demonstrated the compound's potential in medicinal chemistry for developing inhibitors targeting specific enzymes involved in disease processes (Cvetovich et al., 1996).

Catalytic Asymmetric Synthesis

A practical approach to the preparation of enantiopure compounds from cheap and easily available materials highlighted the use of the chiral azetidine ring. The compounds were evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, showing high enantioselectivity, which is crucial for synthesizing optically active pharmaceuticals (Wang et al., 2008).

Antimicrobial Activity

Several compounds, including 4-(1-haloalkyl)-2-azetidinones, were synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, demonstrating the potential of these compounds as templates for developing new antibacterial agents (Nagaraj et al., 2018).

Anticancer Activity

Piperazine scaffolds combined with 2-azetidinone pharmacophores were studied for their anti-proliferative properties and apoptosis induction in cervical cancer cells. One compound, in particular, showed remarkable efficacy, suggesting the potential for developing effective antitumor agents (Khanam et al., 2018).

properties

IUPAC Name

azetidin-3-yl-(4-methylpiperazin-1-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.C2HF3O2/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8;3-2(4,5)1(6)7/h8,10H,2-7H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTUDTNFCFYPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate
Reactant of Route 2
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate
Reactant of Route 3
Reactant of Route 3
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate
Reactant of Route 4
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate
Reactant of Route 5
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate
Reactant of Route 6
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate

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